molecular formula C14H13NOS B2830977 1-(10H-phenothiazin-2-yl)ethanol CAS No. 107772-52-1

1-(10H-phenothiazin-2-yl)ethanol

Cat. No.: B2830977
CAS No.: 107772-52-1
M. Wt: 243.32
InChI Key: OQJSSFKWEIGNKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.

Mode of Action

Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Result of Action

Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.

Properties

IUPAC Name

1-(10H-phenothiazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJSSFKWEIGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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